Cas no 2229525-63-5 (4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid)
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid
- EN300-1729890
- 2229525-63-5
-
- Inchi: 1S/C9H13NO4/c1-6(9(11)12)3-4-7-5-8(13-2)10-14-7/h5-6H,3-4H2,1-2H3,(H,11,12)
- InChI Key: AXCZQIWLLALIKI-UHFFFAOYSA-N
- SMILES: O1C(=CC(=N1)OC)CCC(C(=O)O)C
Computed Properties
- Exact Mass: 199.08445790g/mol
- Monoisotopic Mass: 199.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72.6Ų
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1729890-0.05g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-0.1g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-0.25g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-0.5g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-1.0g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1729890-2.5g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-5.0g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1729890-10.0g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1729890-1g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1729890-5g |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid |
2229525-63-5 | 5g |
$4930.0 | 2023-09-20 |
4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid
Research Briefing on 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid (CAS: 2229525-63-5)
Recent studies on the compound 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid (CAS: 2229525-63-5) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This oxazole derivative has garnered significant attention due to its unique structural features, which make it a promising candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial therapeutics. The compound's methoxy and oxazole moieties are believed to contribute to its enhanced stability and bioactivity, as evidenced by recent in vitro and in vivo studies.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which explored the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The research demonstrated that 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid could be efficiently modified to produce derivatives with potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The study reported a significant reduction in pro-inflammatory cytokines in animal models, suggesting potential applications in treating chronic inflammatory diseases.
Further investigations into the antimicrobial properties of this compound have also yielded promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. These findings underscore the potential of this compound in addressing the growing challenge of antibiotic resistance.
In addition to its therapeutic potential, recent advancements in the synthetic methodology for 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid have been reported. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which could facilitate its large-scale production for further preclinical and clinical studies. The optimized process achieved a high yield (over 85%) and excellent purity, addressing previous challenges related to scalability and reproducibility.
Looking ahead, the compound's versatility and bioactivity profile position it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its potential in other therapeutic areas, such as oncology and neurodegenerative diseases. For instance, preliminary data from a 2024 study suggest that certain derivatives of 4-(3-methoxy-1,2-oxazol-5-yl)-2-methylbutanoic acid may exhibit neuroprotective effects in models of Alzheimer's disease, though further validation is required. As the scientific community continues to unravel the full potential of this compound, it is expected to play an increasingly important role in the development of next-generation therapeutics.
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